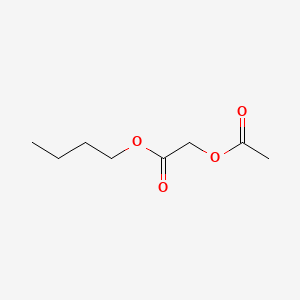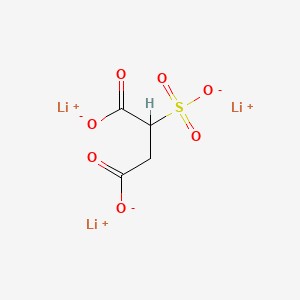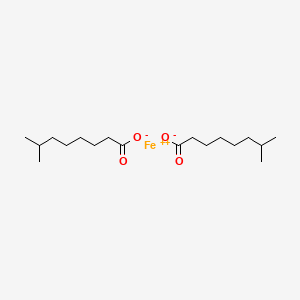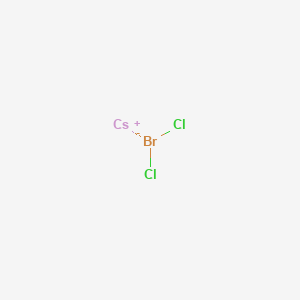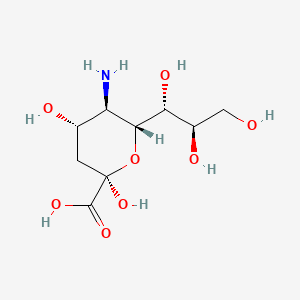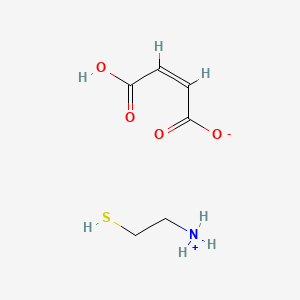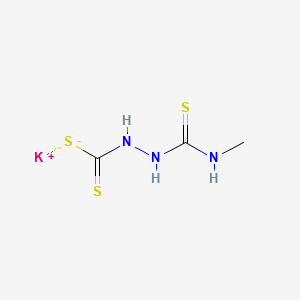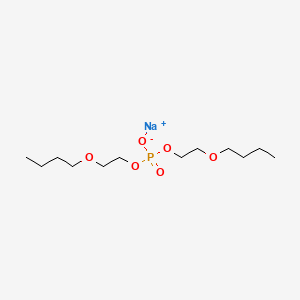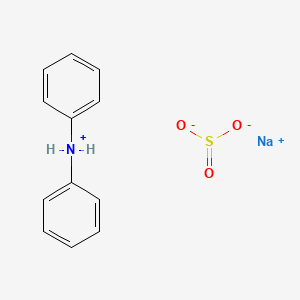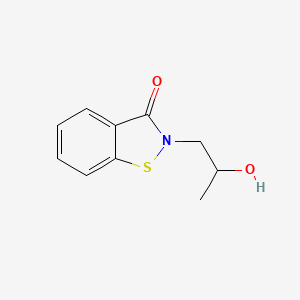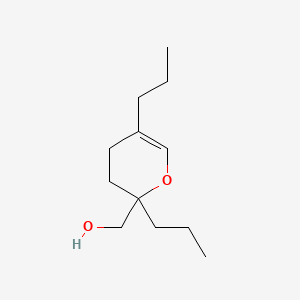
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol is an organic compound with the molecular formula C11H20O2 It is a derivative of dihydropyran, characterized by the presence of two propyl groups and a hydroxymethyl group attached to the pyran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with propylmagnesium bromide, followed by the addition of formaldehyde to introduce the hydroxymethyl group. The reaction conditions typically involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may also incorporate catalytic hydrogenation steps to achieve the desired level of saturation in the pyran ring.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The pyran ring can be reduced to form tetrahydropyran derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.
Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3,4-dihydro-2,5-dipropyl-2H-pyran-2-carboxylic acid.
Reduction: Formation of 3,4,5,6-tetrahydro-2,5-dipropyl-2H-pyran-2-methanol.
Substitution: Formation of various substituted pyran derivatives depending on the reagent used.
Applications De Recherche Scientifique
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity and cellular processes. The propyl groups may contribute to the compound’s lipophilicity, influencing its ability to penetrate cell membranes and interact with intracellular targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dihydro-2H-pyran: A simpler analog without the propyl and hydroxymethyl groups.
2-Hydroxymethyl-3,4-dihydro-2H-pyran: Similar structure but lacks the propyl groups.
3,4-Dihydro-2,5-dipropyl-2H-pyran: Lacks the hydroxymethyl group.
Uniqueness
3,4-Dihydro-2,5-dipropyl-2H-pyran-2-methanol is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both propyl and hydroxymethyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
84642-62-6 |
|---|---|
Formule moléculaire |
C12H22O2 |
Poids moléculaire |
198.30 g/mol |
Nom IUPAC |
(2,5-dipropyl-3,4-dihydropyran-2-yl)methanol |
InChI |
InChI=1S/C12H22O2/c1-3-5-11-6-8-12(10-13,7-4-2)14-9-11/h9,13H,3-8,10H2,1-2H3 |
Clé InChI |
USQXTJUNNFVXKE-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=COC(CC1)(CCC)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


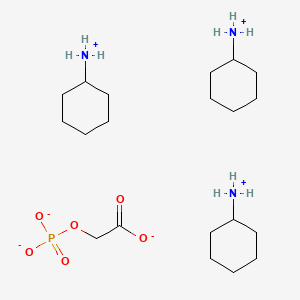
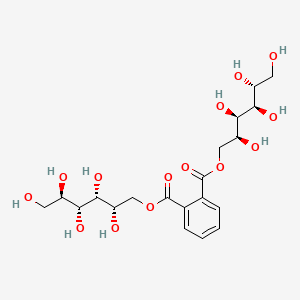
![(4-chlorophenyl)-[4-[(2S,5R)-2-ethyl-4-[5-[5-(ethylamino)-1,3,4-oxadiazol-2-yl]-3-methylpyrazin-2-yl]-5-methylpiperazin-1-yl]piperidin-1-yl]methanone;methanesulfonic acid](/img/structure/B12658887.png)
